molecular formula C19H17N3O6 B7696469 4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid

Cat. No.: B7696469
M. Wt: 383.4 g/mol
InChI Key: XKDAGZJTQBJXCL-RGVLZGJSSA-N
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Description

4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxycarbonyl group, an anilino group, and a benzoic acid moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6/c1-2-28-19(27)14-7-9-15(10-8-14)21-16(23)17(24)22-20-11-12-3-5-13(6-4-12)18(25)26/h3-11H,2H2,1H3,(H,21,23)(H,22,24)(H,25,26)/b20-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKDAGZJTQBJXCL-RGVLZGJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxycarbonylaniline with an appropriate hydrazine derivative under acidic conditions to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated using an acylating agent such as acetic anhydride or acetyl chloride to introduce the oxoacetyl group.

    Condensation: The final step involves the condensation of the acylated hydrazone with 4-formylbenzoic acid under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Electrophilic reagents such as bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in biological research.

    Medicine: Its unique structure and reactivity may lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-[[2-(phenylcarbamothioyl)hydrazinylidene]methyl]benzoic acid: This compound has a similar hydrazinylidene and benzoic acid structure but with a phenylcarbamothioyl group instead of an ethoxycarbonylanilino group.

    4-[(E)-[[2-(3-bromophenyl)hydrazinylidene]methyl]benzoic acid: This compound features a bromophenyl group, which may impart different reactivity and biological properties.

Uniqueness

4-[(E)-[[2-(4-ethoxycarbonylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoic acid is unique due to the presence of the ethoxycarbonylanilino group, which can influence its chemical reactivity and potential biological activities. This structural feature may provide advantages in specific applications, such as enhanced solubility or improved binding affinity to molecular targets.

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